Calcium methacrylate hydrate

Description

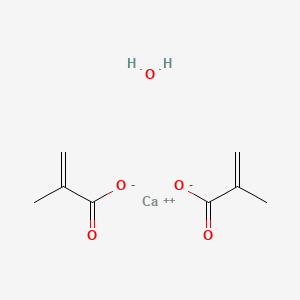

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-methylprop-2-enoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYMKXWIGWBSX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16809-88-4 | |

| Record name | Calcium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Calcium Methacrylate Hydrate

Direct Precipitation Methods for Calcium Methacrylate (B99206) Hydrate (B1144303) Synthesis

Direct precipitation is a common and straightforward method for the synthesis of metallic salts of carboxylic acids, including calcium methacrylate hydrate. This method typically involves the reaction of methacrylic acid with a suitable calcium precursor in an aqueous medium, leading to the precipitation of the hydrated salt. The general reaction can be represented as:

2CH₂=C(CH₃)COOH + Ca(OH)₂ → (CH₂=C(CH₃)COO)₂Ca·xH₂O

Alternatively, calcium carbonate can be used as the calcium source:

2CH₂=C(CH₃)COOH + CaCO₃ → (CH₂=C(CH₃)COO)₂Ca·xH₂O + H₂O + CO₂

The success of this method hinges on the careful control of various reaction parameters to ensure high yield and purity of the final product.

The optimization of reaction parameters is crucial for controlling the synthesis of this compound. Key parameters that influence the reaction include temperature, pH, stirring rate, and reaction time. While specific studies on this compound are limited, principles from the synthesis of other calcium salts, such as calcium phosphates and calcium carbonate, can be applied. nih.govresearchgate.netresearchgate.net

Higher reaction temperatures can increase the rate of reaction but may also affect the hydration state and crystalline structure of the product. researchgate.net The pH of the solution is a critical factor, as it influences the ionization of methacrylic acid and the solubility of the calcium salt. Maintaining an appropriate pH is essential to drive the reaction towards product formation and prevent the dissolution of the precipitate. The stirring rate affects the homogeneity of the reaction mixture and the particle size of the resulting precipitate. researchgate.net Adequate mixing ensures that the reactants are in constant contact, promoting a complete reaction. The reaction time must be sufficient to allow for the complete precipitation of the product.

Table 1: Key Reaction Parameters and Their Potential Effects in the Synthesis of this compound

| Parameter | Potential Effect on Synthesis |

|---|---|

| Temperature | Influences reaction rate and crystalline phase of the product. |

| pH | Affects the solubility of reactants and the final product. |

| Stirring Rate | Impacts particle size and homogeneity of the product. |

| Reactant Concentration | Determines the rate of precipitation and yield. |

The stoichiometry of the precursors, specifically the molar ratio of the calcium source to methacrylic acid, is a determining factor for the yield and purity of this compound. A stoichiometric ratio of 1:2 (calcium to methacrylic acid) is theoretically required for the complete conversion of the reactants.

Using an excess of the calcium precursor, such as calcium hydroxide (B78521) or calcium carbonate, can help to ensure that all the methacrylic acid reacts, which can be beneficial as unreacted methacrylic acid can be an impurity. However, an excess of the calcium source might lead to its presence in the final product, necessitating additional purification steps. Conversely, an excess of methacrylic acid could lead to an incomplete reaction of the calcium source and potential impurities in the final product. Therefore, precise control over the stoichiometry is essential for achieving a high-purity product.

The control of crystallization conditions is paramount for obtaining this compound with desired physical properties, such as crystal size, morphology, and degree of hydration. The process of crystallization from a supersaturated solution involves two main stages: nucleation and crystal growth. nih.gov

Factors that influence crystallization include the level of supersaturation, the presence of seed crystals, and the temperature profile during cooling. A high degree of supersaturation can lead to rapid nucleation and the formation of small, potentially amorphous particles. nih.gov A more controlled, slower precipitation process, often achieved by gradually mixing the reactant solutions or by controlling the temperature, can promote the growth of larger, more well-defined crystals. gelest.com The presence of seed crystals can induce crystallization at lower supersaturation levels, leading to a more uniform particle size distribution. nih.gov The final drying process will also affect the hydration state of the calcium methacrylate.

Modified Synthetic Approaches

Modified synthetic approaches for this compound are often related to its incorporation into more complex material systems, such as polymers and composites.

The sol-gel process is a versatile method for synthesizing a variety of inorganic and hybrid materials at mild temperatures. dovepress.com This technique involves the transition of a solution system (sol) into a solid-like network (gel). While specific sol-gel routes for the synthesis of pure this compound are not extensively documented, the principles are widely applied to other calcium-containing hydrates, such as calcium silicate (B1173343) hydrate (C-S-H) and bioactive glasses. nih.govresearchgate.netdovepress.comscispace.commdpi.com

In a typical sol-gel synthesis of a calcium-containing material, a calcium precursor (e.g., calcium nitrate (B79036) or calcium chloride) is mixed with another precursor (e.g., tetraethyl orthosilicate (B98303) for C-S-H) in a solvent, often with a catalyst. researchgate.netdovepress.com The mixture undergoes hydrolysis and condensation reactions to form a gel, which is then dried and heat-treated to obtain the final material. Although not a direct route to this compound, it is conceivable that a similar approach could be developed using a suitable silicon alkoxide functionalized with methacrylate groups.

Calcium methacrylate can be integrated into composite materials during their synthesis. A significant area of research is the incorporation of polymers into calcium silicate hydrate (C-S-H), the main binding phase in cement. In these composites, monomers like methacrylates can be polymerized in situ, or pre-synthesized polymers can be added during the C-S-H formation.

For instance, in the context of C-S-H/polymer composites, methacrylic acid or its salts could be introduced during the precipitation of C-S-H from calcium and silicate sources. The methacrylate groups can then be polymerized to form a polymer network intertwined with the C-S-H structure. This approach can enhance the mechanical properties and durability of the resulting composite material. While this does not represent a synthesis of pure this compound, it is a significant preparative route where the compound is formed and integrated within a larger material matrix.

Structural Elucidation and Advanced Characterization Techniques

Diffraction-Based Characterization Methodologies

Diffraction techniques are fundamental in determining the atomic and molecular structure of crystalline materials. By analyzing the scattering patterns of X-rays, neutrons, or electrons, it is possible to deduce information about crystal lattices, phase purity, and nanoscale morphology.

X-ray diffraction (XRD) is a primary and indispensable tool for the identification of crystalline phases and the determination of their lattice parameters. jkdhs.orgnih.gov The technique relies on the principle of Bragg's law, where the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. dtic.mil This pattern, a fingerprint of the crystalline material, allows for the identification of the phases present by comparison with standard databases such as the Powder Diffraction File (PDF) provided by the International Centre for Diffraction Data (ICDD). jkdhs.org

While specific crystallographic data for pure calcium methacrylate (B99206) hydrate (B1144303) is not extensively detailed in publicly available literature, studies on related composite systems provide valuable insights. For instance, in the characterization of synthetic calcium-silicate-hydrate (C-S-H) modified with poly-methacrylic acid (PMA), XRD analysis revealed distinct peaks corresponding to the interplanar distances within the material's structure. scielo.brscielo.br In a C-S-H/PMA composite, a notable peak corresponding to an interplanar distance of 16.4 Å was observed, alongside peaks at 11.4 Å and 10 Å. scielo.brscielo.br This indicates an ordered, layered structure, which is a common feature in hydrated calcium compounds. scielo.brscielo.brresearchgate.netnih.govnist.gov The determination of the full set of lattice parameters (a, b, c, α, β, γ) and the space group would require a more detailed single-crystal XRD analysis or Rietveld refinement of high-quality powder diffraction data. nih.gov

| Peak | Interplanar Spacing (d) in Å |

|---|---|

| 1 | 16.4 |

| 2 | 11.4 |

| 3 | 10.0 |

Neutron diffraction serves as a powerful complementary technique to XRD for the structural analysis of hydrated compounds. Neutrons interact with atomic nuclei rather than the electron cloud, which makes them particularly sensitive to the positions of lighter elements, most notably hydrogen. nih.gov This characteristic is invaluable for accurately determining the location of water molecules and the geometry of hydrogen bonds within the hydration shell of the calcium ion.

Electron diffraction is an essential technique for the structural analysis of materials at the nanoscale. Due to the strong interaction of electrons with matter, it is possible to obtain diffraction patterns from very small crystalline domains or individual nanocrystals, which may be too small for conventional XRD analysis. This is particularly relevant for materials that may form as nanocrystalline powders.

The application of techniques such as three-dimensional electron diffraction (3DED) or MicroED allows for the determination of the crystal structure from nanocrystals by rotating them in the electron beam and collecting a series of diffraction patterns. While specific electron diffraction studies on calcium methacrylate hydrate are not documented in the available literature, this methodology would be highly suitable for determining its crystal structure if it forms as nanocrystals. The resulting data can be used to determine unit cell parameters and atomic positions, providing a complete structural picture at the nanoscale.

Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing information about the chemical bonds and functional groups within a molecule. For this compound, infrared and Raman spectroscopy are particularly insightful.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. nih.gov The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, such as stretching and bending. canada.ca

In the FT-IR spectrum of a material containing calcium and methacrylate, such as a C-S-H/PMA composite, characteristic bands of the methacrylate group are observable. scielo.brscielo.br The spectrum of such a composite shows the presence of the polymer through bands at approximately 2970 cm⁻¹, and in the region of 1419-1470 cm⁻¹ and at 1250 cm⁻¹. scielo.brscielo.br More specifically for methacrylates, the C=O stretching vibration of the carboxylate group is a prominent feature. researchgate.net The broad bands in the region of 3000-3600 cm⁻¹ are typically attributed to the O-H stretching vibrations of the water of hydration. The H-O-H bending vibration of molecular water usually appears around 1640 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2970 | C-H stretching |

| 1470 | C-H bending |

| 1458 | C-H bending |

| 1419 | Symmetric COO⁻ stretching |

| 1250 | C-C stretching |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. unito.it It is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecules. dntb.gov.ua This provides a unique "molecular fingerprint" of the compound.

For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of the methacrylate anion and the water molecules. The symmetric and asymmetric stretching vibrations of the C=C and C-COO bonds are expected to be prominent in the spectrum. Specifically, the C=O stretching vibration in methacrylates gives a strong Raman band. researchgate.net The vibrations associated with the calcium-oxygen bonds would appear at lower frequencies. While a dedicated Raman spectrum for pure this compound is not widely published, analysis of related compounds suggests that this technique is highly effective for characterizing the molecular structure and identifying the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environments of specific nuclei. In the context of this compound, ¹H and ¹³C NMR would provide detailed information about the organic methacrylate anion and the water molecules of hydration.

¹H NMR spectroscopy would be expected to show signals corresponding to the different types of protons in the methacrylate ligand: the vinyl protons (=CH₂) and the methyl protons (-CH₃). The chemical shifts of these protons would be influenced by the coordination to the calcium ion and the presence of water molecules in the crystal lattice. The water of hydration would typically appear as a distinct signal, the position of which could be sensitive to temperature and the degree of hydrogen bonding within the structure.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing insights into the carbon skeleton of the methacrylate anion. Distinct resonances would be observed for the carboxylate carbon (-COO⁻), the vinyl carbons (=C and =CH₂), and the methyl carbon (-CH₃). The chemical shift of the carboxylate carbon, in particular, can be sensitive to its coordination mode with the calcium ion (e.g., monodentate, bidentate). While specific NMR data for solid this compound is not extensively reported in the literature, studies on methacrylate molecules interacting with other systems show that changes in chemical shifts can indicate interactions with their environment. nih.gov For instance, research on poly(2-hydroxyethyl methacrylate) hydrogels has shown that interactions with Ca²⁺ ions, although weak, can be observed. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material's surface. wikipedia.org For this compound, XPS analysis would confirm the presence of calcium, oxygen, and carbon.

High-resolution scans of the core level electrons for each element provide information about their chemical environment. The Ca 2p region of the XPS spectrum is characteristic of the calcium ion. It consists of a doublet, Ca 2p₃/₂ and Ca 2p₁/₂, due to spin-orbit coupling. The binding energy of the Ca 2p₃/₂ peak for calcium in an ionic bond with carboxylate groups is expected to be in a specific range. For example, the Ca 2p₃/₂ binding energy in calcium carbonate (CaCO₃) is approximately 347.2 eV. thermofisher.comthermofisher.com Studies on calcium ions interacting with carboxylate groups have reported Ca 2p₃/₂ binding energies around 347 eV and Ca 2p₁/₂ at 351 eV. researchgate.net The O 1s spectrum would be complex, with contributions from the oxygen atoms of the carboxylate group and the oxygen atoms of the water molecules. The C 1s spectrum would also show multiple components, corresponding to the carbon atoms in the methyl, vinyl, and carboxylate groups of the methacrylate anion.

Below is a table summarizing typical binding energies for elements expected in this compound, based on data from similar compounds.

| Element | Orbital | Chemical State/Compound | Binding Energy (eV) |

| Ca | 2p₃/₂ | Calcium Carbonate (CaCO₃) | 347.2 |

| Ca | 2p₃/₂ | Calcium Phosphate (B84403) (Ca₃(PO₄)₂) | 347.4 |

| Ca | 2p₁/₂ | Generic Carboxylate Interaction | ~351 |

| C | 1s | Adventitious Carbon (Reference) | 284.8 |

| O | 1s | Metal Oxides/Carbonates | ~531 |

Data sourced from references thermofisher.comthermofisher.comresearchgate.net. The binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Extended X-ray Absorption Fine Structure Spectroscopy (EXAFS) for Local Coordination Geometry

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can obtain information about the coordination number, distances, and types of neighboring atoms.

For this compound, Ca K-edge EXAFS would be employed to probe the local environment of the calcium ions. acs.orgnih.gov The analysis of the EXAFS oscillations would provide precise information on the Ca-O bond distances, corresponding to the coordination of the calcium ion by the oxygen atoms of the methacrylate's carboxylate group and the water molecules. It would also reveal the number of nearest-neighbor oxygen atoms, known as the coordination number. Studies on various calcium compounds with oxygen-based ligands have shown that Ca K-edge XAS is sensitive to the coordination environment and site symmetry at the calcium center. acs.org Research on calcium silicate (B1173343) hydrates loaded with ibuprofen, a carboxylate-containing drug, showed that the local environment of calcium was similar to that in calcium acetate (B1210297), suggesting that the calcium was bridged by two carboxylate groups. researchgate.net This suggests that in this compound, the calcium ion is likely coordinated by the carboxylate oxygen atoms in a similar fashion. Experimental results for various hydrated calcium compounds indicate that coordination numbers can range from 6 to 8. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. analyticalanswersinc.com It is a valuable technique for studying the thermal stability and decomposition profile of hydrated salts like this compound. The resulting TGA curve provides quantitative information about the loss of volatile components, such as water and products of decomposition.

The thermal decomposition of this compound is expected to occur in distinct stages. The first stage, typically at a lower temperature, corresponds to the loss of water of hydration (dehydration). Following dehydration, the anhydrous calcium methacrylate would decompose at higher temperatures. The decomposition of the methacrylate anion is a complex process that would lead to the formation of calcium carbonate as an intermediate. Finally, at even higher temperatures, the calcium carbonate would decompose to calcium oxide, with the release of carbon dioxide. chembam.com

The decomposition profile can be compared to that of similar calcium carboxylates, such as calcium acetate. The TGA of calcium acetate shows an initial mass loss due to dehydration, followed by decomposition to calcium carbonate, and a final decomposition to calcium oxide at temperatures above 600°C. researchgate.net

The following table outlines the expected decomposition stages for this compound based on the behavior of analogous compounds.

| Temperature Range (°C) | Mass Loss Event | Volatile Product(s) | Solid Residue |

| ~100 - 250 | Dehydration | H₂O | Anhydrous Calcium Methacrylate |

| ~350 - 550 | Decomposition of Methacrylate | Organic fragments (e.g., ketones, hydrocarbons) | Calcium Carbonate (CaCO₃) |

| > 600 | Decomposition of Carbonate | CO₂ | Calcium Oxide (CaO) |

The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. This profile is inferred from the behavior of similar calcium carboxylates. researchgate.netlibretexts.orgresearchgate.net

Microscopic and Morphological Characterization Approaches

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, particle size, and shape of solid materials at high magnification. In the analysis of this compound, SEM would provide crucial information about the material's microstructural characteristics.

While specific SEM images of this compound are not widely available, studies on related materials provide insights into the expected morphology. For instance, SEM analysis of various calcium silicate-based cements shows crystalline particles that can be coarse and irregular or more homogeneous and spherical, depending on the specific composition and preparation method. nih.govbalkandentaljournal.com Similarly, materials involving polymethyl methacrylate often consist of spherical particles. researchgate.net Therefore, it is reasonable to expect that this compound could present as crystalline particles of varying shapes and sizes, potentially forming larger aggregates.

Transmission Electron Microscopy (TEM) for Nanostructural Details

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, two-dimensional images of a material's internal structure. By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about morphology, crystallization, and the arrangement of particles at the nanoscale.

In the analysis of materials related to calcium methacrylate, TEM has been employed to visualize the outcome of polymerization processes. For instance, in the formation of a poly(methyl methacrylate)/nanometer calcium carbonate composite, where methyl methacrylate is polymerized in the presence of nano-calcium carbonate, TEM analysis confirmed the formation of nano-calcium carbonate particles covered with poly(methyl methacrylate). nih.gov While this demonstrates the utility of TEM in visualizing nanostructures in related composite systems, detailed TEM studies focusing specifically on the isolated nanostructure of pure this compound are not extensively detailed in publicly available research. Such an analysis would be expected to reveal the particle size, shape, and degree of agglomeration of the this compound crystals.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. mccrone.comyoutube.com It is particularly well-suited for characterizing the surface of polymers, offering insights into surface morphology, texture, and material properties at the nanoscale without requiring a vacuum environment. mccrone.comatomfair.com The contrast mechanism in AFM is based on the mechanical interaction between a sharp tip on a cantilever and the sample surface, which is advantageous for polymer analysis. mccrone.comyoutube.com

AFM can be operated in various modes to map different properties. Topography mode generates a 3D map of the surface features, while other modes, such as phase imaging, can provide contrast based on variations in viscoelasticity, adhesion, and hardness. atomfair.comanton-paar.com This allows for the differentiation of components in polymer blends or the identification of crystalline and amorphous regions. atomfair.com In research contexts involving the polymerization of methacrylate salts, AFM has been noted to reveal the deposition of uniformly-distributed nanoparticles. preprints.org A dedicated AFM study on this compound would yield precise measurements of surface roughness, grain size, and could be used to perform nanomechanical mapping to determine properties like local elasticity and stiffness across its surface.

Elemental Compositional Analysis Techniques

CHN Elemental Analysis

CHN (Carbon, Hydrogen, and Nitrogen) elemental analysis is a combustion-based technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The analysis provides fundamental information about the elemental composition of a compound, which can be compared against theoretical values calculated from its chemical formula to confirm its purity and stoichiometry.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 45.71 |

| Hydrogen | H | 4.79 |

| Nitrogen | N | 0.00 |

| Calcium | Ca | 19.06 |

| Oxygen | O | 30.44 |

Note: The values in this table are theoretical, calculated from the molecular formula of anhydrous calcium methacrylate (C₈H₁₀CaO₄) and have not been derived from experimental CHN analysis results.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit characteristic "fluorescent" X-rays. wikipedia.org The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.

XRF is widely used for the analysis of metals, ceramics, and geological materials. wikipedia.org In the context of calcium-containing compounds, XRF is highly effective at detecting the presence of calcium. researchgate.netnih.gov An XRF analysis of this compound would show a prominent peak corresponding to calcium (Ca). researchgate.net In studies of catalysts derived from precursors like calcium methacrylate, XRF analysis has been used to confirm that calcium is the major element present. mccrone.com Depending on the instrument's capabilities, particularly its sensitivity to lighter elements, signals for oxygen and carbon may also be detectable. The technique is also sensitive to trace impurities, and an XRF spectrum can reveal the presence of other elements, such as strontium (Sr) or iron (Fe), even at low concentrations. xrfresearch.com

Computational and Theoretical Investigations of Calcium Methacrylate Hydrate

Quantum Chemical Approaches

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are employed to investigate the electronic structure, bonding, and reactivity of calcium methacrylate (B99206) hydrate (B1144303). These ab initio and density functional theory (DFT) calculations provide a rigorous framework for understanding the intrinsic properties of the molecule and its interactions with its environment.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and bonding in a wide range of materials, including hydrated inorganic salts. While specific DFT studies on calcium methacrylate hydrate are not extensively documented, insights can be drawn from investigations into related systems such as hydrated calcium carbonate and other calcium-containing compounds.

DFT calculations focus on the electron density to determine the ground-state energy and other properties of a system. For this compound, DFT could be used to:

Analyze the nature of the Ca-O bond: The interaction between the calcium ion (Ca²⁺) and the carboxylate groups of the methacrylate anions is a key feature of the compound's structure. DFT can elucidate the degree of ionic versus covalent character in these bonds by analyzing the electron density distribution and the molecular orbitals.

Determine the electronic band structure: For the solid-state material, DFT can be used to calculate the electronic band structure, providing insights into its electrical and optical properties. The band gap, for instance, determines whether the material behaves as an insulator, semiconductor, or conductor.

Table 1: Representative DFT-Calculated Properties for a Hydrated Calcium Carboxylate System (Hypothetical Data)

| Property | Calculated Value |

| Ca-O (carboxylate) bond distance | 2.45 Å |

| O-H (water) bond distance | 0.98 Å |

| Hydrogen bond length (water-carboxylate) | 1.85 Å |

| Mulliken charge on Ca | +1.85 e |

| Mulliken charge on O (carboxylate) | -0.75 e |

| Band Gap | 4.5 eV |

This table presents hypothetical data that would be typical for a DFT study of a hydrated calcium carboxylate to illustrate the types of information that can be obtained.

Ab Initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) is a sophisticated simulation technique that combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of classical molecular mechanics for the surrounding environment. This method is particularly well-suited for studying the dynamics of hydration around ions.

This approach allows for the detailed investigation of:

Coordination number and geometry: The number of water molecules and carboxylate oxygen atoms directly coordinated to the calcium ion, as well as the geometry of this first hydration shell, can be determined.

Ligand exchange dynamics: The rates and mechanisms of water molecules entering and leaving the first hydration shell of the calcium ion can be studied. This provides insights into the lability of the hydration sphere.

Hydrogen bond network dynamics: The formation, breaking, and rearrangement of hydrogen bonds between the coordinated water molecules, the methacrylate anions, and the surrounding solvent can be monitored over time.

Simulations of hydrated ions, such as the bicarbonate ion, using the QMCF MD formalism have revealed detailed information about the structure and dynamics of their hydration shells, including the identification of structure-breaking or structure-making effects on the surrounding water network nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials at the atomic scale.

MD simulations have been extensively used to study the hydration of ions in aqueous solutions. For this compound, MD simulations can provide a detailed picture of the arrangement of water molecules around the calcium and methacrylate ions.

Key findings from MD simulations of hydrated calcium ions include:

Variable Coordination Number: The coordination number of the Ca²⁺ ion in water is not fixed but rather exists as a dynamic equilibrium between different coordination states. While a coordination number of six is common in solid hydrates, simulations have shown that in solution, the coordination number can fluctuate, with values ranging from six to eight being frequently observed iupac.org.

Structure of the Hydration Shells: MD simulations can characterize the radial distribution functions of water molecules around the ions, revealing the existence of distinct hydration shells. The first hydration shell is typically well-defined, while subsequent shells are more diffuse.

Orientation of Water Molecules: The simulations can describe the preferential orientation of water molecules in the hydration shells, with the oxygen atoms of the water molecules pointing towards the positively charged calcium ion.

Table 2: Typical Coordination Numbers and Ca-O Distances for Hydrated Ca²⁺ from Molecular Dynamics Simulations

| Simulation Method | Coordination Number | Average Ca-O Distance (Å) |

| Classical MD | 7.1 - 8.1 | 2.4 - 2.5 |

| QM/MM MD (HF) | 7.6 | ~2.45 |

| QM/MM MD (DFT) | 8.1 | ~2.5 |

This table compiles representative data from different types of molecular dynamics simulations of hydrated calcium ions to illustrate the range of coordination environments observed. researchgate.net

Calcium methacrylate can be used as a component in polymer composites. Understanding the interfacial interactions between this compound and a polymer matrix is crucial for predicting and improving the performance of such materials. MD simulations are an ideal tool for investigating these interfaces at the molecular level.

While direct simulations of the this compound-polymer interface are not widely reported, studies on the interaction of polymers with similar hydrated calcium-containing surfaces, such as calcium-silicate-hydrates (C-S-H), provide valuable insights researchgate.netnih.govresearchgate.net. These studies have shown that:

Role of Functional Groups: The nature of the functional groups on the polymer chain plays a critical role in the adhesion to the hydrated surface. For polymers containing carboxyl groups, such as poly(acrylic acid), strong interactions with the calcium ions at the surface are observed nih.gov. The ester groups in polymers like poly(methyl methacrylate) (PMMA) can also interact with surface calcium ions researchgate.netacs.org.

Bridging by Calcium Ions: Calcium ions at the interface can act as bridges, coordinating with both the methacrylate anions of the hydrate and functional groups on the polymer, thereby enhancing the interfacial strength nih.gov.

Influence of Water: The presence of water at the interface significantly influences the interactions. Water molecules can mediate interactions between the polymer and the surface through hydrogen bonding, but can also compete for binding sites on the calcium ions.

The accuracy of classical MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and mathematical functions that define the potential energy of a system as a function of its atomic coordinates.

Developing a reliable force field for this compound requires accurate parameters for:

Calcium Ion: The non-bonded interactions of the Ca²⁺ ion with other atoms, particularly the oxygen atoms of water and the carboxylate group, are crucial. Several force fields, such as CHARMM and AMBER, have parameters for calcium ions, but these may need refinement for specific environments nih.govresearchgate.net.

Methacrylate Anion: Parameters for the bonded (bond lengths, angles, dihedrals) and non-bonded interactions of the methacrylate anion need to be developed and validated. This can be done by fitting to high-level quantum mechanical calculations or experimental data.

Water Models: A variety of well-established water models (e.g., TIP3P, SPC/E) are available and their suitability for simulating hydrated salt systems should be assessed.

The process of force field development and validation typically involves:

Parameterization: Initial parameters are often taken from existing force fields for similar molecules or derived from quantum mechanical calculations nih.govnih.gov.

Validation: The force field is then tested by simulating systems with known experimental properties, such as crystal structures, densities, and thermodynamic data. The simulation results are compared with the experimental data, and the force field parameters are adjusted until a satisfactory agreement is achieved arxiv.orgnih.gov.

For complex systems like this compound, a combination of parameters from different force fields may be necessary, and careful validation is essential to ensure the reliability of the simulations.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex mechanisms governing the polymerization of this compound. Through the use of quantum chemistry and molecular dynamics simulations, researchers have been able to probe the intricate interplay of electronic and steric factors that dictate the stereochemical outcome of the polymerization process. These theoretical investigations provide a molecular-level understanding that is often inaccessible through experimental methods alone.

Understanding Stereoregularity in Radical Polymerization Processes

The stereoregularity, or tacticity, of a polymer chain significantly influences its physical and chemical properties. In the radical polymerization of calcium methacrylate, the formation of isotactic polymer, where the stereocenters of the monomer units have the same configuration, is a subject of considerable interest. Computational studies have been instrumental in explaining the origins of this isospecificity. anu.edu.auanu.edu.au

The structure of the polymer terminus is a critical factor in determining the stereoselectivity during polymerization. anu.edu.au For a bifunctional monomer like calcium methacrylate, the propagation can theoretically proceed via four different pathways. anu.edu.au The precise conformation of the attacking radical and the face from which the monomer approaches the radical center dictate the resulting stereochemistry. A preference for one propagating radical conformer is not sufficient to direct the stereochemistry unless there is a corresponding preference for the face of attack.

Theoretical calculations have revealed that the tendency of the polymer chain to adopt a helical conformation increases with the bulkiness of the substituents. This helical tendency plays a crucial role in influencing the stereochemical outcome of the polymerization. While π-stacking interactions can be significant in some methacrylate systems, their influence on tacticity is also linked to the bulkiness of the substituents and their associated helical propensity.

Table 1: Factors Influencing Stereoregularity in Radical Polymerization

| Factor | Description | Impact on Stereocontrol |

|---|---|---|

| Polymer Terminus Structure | The geometric arrangement of atoms at the growing end of the polymer chain. | Significantly influences the stereoselectivity of monomer addition. anu.edu.au |

| Propagating Radical Conformation | The spatial orientation of the radical at the chain end. | A preference for a specific conformer is necessary but not sufficient for stereocontrol. |

| Monomer Attack Face | The specific side from which the incoming monomer approaches the radical center. | A preference for one face of attack is required in conjunction with a preferred radical conformation. |

| Helical Tendency | The propensity of the polymer chain to form a helical structure, often influenced by bulky substituents. | Increased helical tendency can lead to higher stereoregularity. |

| Solvent Effects | The surrounding solvent can disrupt or promote specific non-covalent interactions. | Can influence tacticity by affecting interactions like π-stacking. |

Analysis of Chelation and Distonic Radical-Cation Interactions

Quantum chemical calculations have highlighted the critical role of chelation and distonic radical-cation interactions in the isospecific radical polymerization of this compound. anu.edu.auanu.edu.au These interactions are fundamental to understanding the reactivity of different coordination structures and the resulting stereocontrol.

Chelation: Theoretical models suggest that the terminus of the poly(calcium methacrylate) chain can form a chelated bridging scaffold, particularly in solvents like N,N-dimethylformamide (DMF). anu.edu.au This scaffold involves the coordination of the calcium cation with the carboxylate groups of the terminal, penultimate, and incoming monomer units. This multiple chelation serves a dual purpose: it activates the incoming monomer for propagation and simultaneously regulates the relative orientation of the terminal and penultimate side chains, thereby enforcing a specific stereochemical addition. anu.edu.au The stability of this bridging scaffold is sensitive to the polarity of the solvent; more polar solvents can disrupt the chelation, leading to a loss of isotactic control. anu.edu.au

Distonic Radical-Cation Interactions: A key finding from computational studies is the significant influence of distonic radical-cation interactions on both the stability of the polymer terminus and the reactivity of different propagation pathways. anu.edu.au These interactions refer to the stabilizing effect between the radical center and the calcium cation, which are separated by a distance. The strength of this stabilization is strongly dependent on the distance between the radical and the cation. anu.edu.au

Mulliken population analysis has been used to investigate the physical origin of this stabilization, revealing how cation coordination affects radical delocalization. anu.edu.au The coordination of the calcium cation to the side chains of the terminal and incoming monomers reduces the separation between the radical and the cation. anu.edu.auanu.edu.au This reduction in distance enhances the reactivity of these coordination modes over the stereocontrolling terminal-penultimate binding modes. anu.edu.auanu.edu.au This finding helps to explain why Lewis acid-mediated radical polymerization often fails to produce highly isotactic polymers for common monomers like methyl methacrylate, as the crucial stereocontrolling interactions are less favored. anu.edu.auanu.edu.au

The radical stabilization energies (RSEs) provide a quantitative measure of the stabilizing effect of these distonic radical-cation interactions. While a close correlation exists between the radical-cation separation and the change in RSE, it is cautioned that absolute distance cut-offs for these interactions should not be inferred directly from these values. anu.edu.au

Table 2: Key Computational Insights into Chelation and Distonic Radical-Cation Interactions

| Concept | Description | Significance in Polymerization |

|---|---|---|

| Chelated Bridging Scaffold | A structure where the calcium cation coordinates with carboxylate groups from the terminal, penultimate, and incoming monomers. | Activates the incoming monomer and controls the stereochemistry of its addition, promoting isotacticity. anu.edu.au |

| Distonic Radical-Cation Interaction | The stabilizing interaction between the radical center and the non-adjacent calcium cation. | Significantly influences the stability of the polymer terminus and the reactivity of different propagation pathways. anu.edu.au |

| Radical-Cation Separation | The distance between the radical center and the coordinated calcium cation. | Inversely correlated with the strength of the stabilizing interaction and the reactivity of the propagation pathway. anu.edu.au |

| Solvent Polarity | The dielectric property of the reaction medium. | Higher polarity can disrupt the chelated bridging scaffold, leading to a loss of stereocontrol. anu.edu.au |

Reactivity and Mechanistic Understanding

Polymerization Mechanisms Involving Calcium Methacrylate (B99206) Hydrate (B1144303)

The polymerization of calcium methacrylate hydrate is a subject of scientific inquiry, with studies focusing on controlling the polymer's structure and properties.

Radical polymerization is a common method for synthesizing a wide variety of polymers. In the case of this compound, research has explored the specifics of its radical polymerization to understand how to control the resulting polymer's stereochemistry. Quantum chemistry calculations have been employed to investigate the origins of isospecificity in the radical polymerization of calcium methacrylate (CaMA). These studies indicate that distonic radical-cation interactions are crucial in determining the reactivity of different coordination structures. The coordination of the cation to the terminal and incoming monomer side-chains reduces the radical-cation separation, which in turn enhances the reactivity of these modes over the stereocontrolling terminal-penultimate binding modes. This insight helps to explain why Lewis acid mediated radical polymerization often does not produce highly isotactic polymers for common monomers like methyl methacrylate.

Theoretical calculations suggest that the poly(CaMA) terminus can form a chelated bridging scaffold, particularly in solvents like dimethylformamide (DMF). This scaffold involves the terminal, penultimate, and incoming monomer carboxylate groups, creating a structure that simultaneously activates the incoming monomer for propagation and regulates the relative orientation of the terminal and penultimate side-chains.

Table 1: Key Factors in the Radical Polymerization of this compound

| Factor | Description | Impact on Polymerization |

|---|---|---|

| Distonic Radical-Cation Interactions | Interactions between the radical center and the cation on the monomer. | Crucial in determining the reactivity of different coordination structures and influencing stereoselectivity. |

| Chelated Bridging Scaffold | A structure formed by the coordination of the calcium ion with the terminal, penultimate, and incoming monomer units. | Activates the incoming monomer and controls the stereochemistry of the growing polymer chain. |

| Solvent | The medium in which the polymerization is conducted. | Can disrupt the chelated bridging scaffold, leading to a loss of stereochemical control. |

| Counter-ion | The cation associated with the methacrylate monomer. | The nature of the counter-ion can affect the formation and stability of the chelated bridging scaffold. |

Stereochemical control in the polymerization of this compound is a key area of research, aiming to produce polymers with a specific tacticity, which in turn influences their physical and mechanical properties. A significant finding is the role of a chelated bridging scaffold in achieving isotactic control during radical polymerization. This scaffold, formed by the calcium cation coordinating with the carboxylate groups of the terminal, penultimate, and incoming monomer units, effectively locks the growing polymer chain into a specific orientation. This regulation of the relative orientation of the side chains leads to the preferential formation of isotactic polymer chains, where the side groups are all on the same side of the polymer backbone.

The effectiveness of this stereochemical control is highly dependent on the stability of the chelated bridging scaffold. Factors that disrupt this scaffold will lead to a loss of isotactic control, resulting in a more atactic polymer with a random arrangement of side groups.

The counter-ion and the solvent play critical roles in the stereocontrolled polymerization of this compound. The calcium ion (the counter-ion) is not merely a spectator but an active participant in the reaction, forming the chelated bridging scaffold that directs the stereochemistry. The use of alternative, non-chelating counter-cations would disrupt this scaffold and, consequently, the isotactic control of the polymerization.

The solvent in which the polymerization is carried out also has a profound effect. In a solvent like N,N-dimethylformamide (DMF), the formation of the chelated bridging scaffold is favored, leading to higher levels of isotactic polymer. However, in more polar solvents, this scaffold can be disrupted. The increased solvation of the cation and the monomer by polar solvent molecules can interfere with the coordination required to form and maintain the bridging structure. This disruption leads to a loss of stereochemical control and the formation of a less regular polymer. Research suggests that optimizing reaction conditions to favor the formation of this bridging scaffold is key to achieving higher levels of isotactic control.

While the radical polymerization of this compound has been studied, specific details on its copolymerization kinetics and mechanism with other monomers are not extensively documented in the available literature. In general, the kinetics of radical copolymerization are described by the Mayo-Lewis equation, which uses reactivity ratios (r1 and r2) to predict the composition of the resulting copolymer based on the feed composition of the two monomers (M1 and M2).

The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of that same monomer to a growing polymer chain (homopropagation) to the rate constant for the addition of the other monomer (cross-propagation).

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Where:

k₁₁ is the rate constant for the reaction of a chain ending in M₁ with monomer M₁.

k₁₂ is the rate constant for the reaction of a chain ending in M₁ with monomer M₂.

k₂₂ is the rate constant for the reaction of a chain ending in M₂ with monomer M₂.

k₂₁ is the rate constant for the reaction of a chain ending in M₂ with monomer M₁.

The values of the reactivity ratios determine the nature of the resulting copolymer:

r₁r₂ = 1 : Ideal or random copolymerization.

r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer.

r₁ < 1 and r₂ < 1 : Alternating copolymerization is favored.

r₁ > 1 and r₂ > 1 : Block copolymerization is favored.

Intercalation and Adsorption Mechanisms in Composite Materials

The interaction of polymers with inorganic matrices is crucial for the development of advanced composite materials.

While direct studies on the interaction of this compound with calcium silicate (B1173343) hydrate (C-S-H) matrices are limited in the available literature, general principles of polymer-cement interactions can provide some insights. C-S-H is the primary binding phase in hydrated Portland cement and its interaction with polymers is key to the performance of polymer-modified cements.

The adsorption of ionic polymers onto C-S-H surfaces is often a multi-step process. Molecular dynamics simulations of acrylate-based polymers with C-S-H surfaces suggest a two-step adsorption mechanism. rsc.orgnsf.govresearchgate.net This process begins with the initial adsorption of cations (like Ca²⁺) from the solution onto the negatively charged C-S-H surface, which can lead to a reversal of the surface charge. rsc.orgnsf.govresearchgate.net Following this, the negatively charged polymer backbone adsorbs onto the now positively charged surface through ion pairing. rsc.orgnsf.govresearchgate.net The strength of this attraction can be influenced by the calcium-to-silicate ratio of the C-S-H and the pH of the surrounding solution. rsc.orgnsf.govresearchgate.net

The potential for intercalation, where polymer chains enter the interlayer spaces of the layered C-S-H structure, has also been investigated for various polymers. Some studies have shown that both anionic and cationic polymers can be intercalated into the C-S-H structure, leading to an expansion of the interlayer spacing. However, other research has indicated that for some polymers, interaction occurs at the mesoscale between C-S-H crystallites without intercalation into the nanostructure. The specific behavior would likely depend on the molecular weight and charge density of the poly(calcium methacrylate) chains and the specific structure of the C-S-H.

Given that calcium methacrylate is an ionic monomer, it is plausible that a polymer derived from it would interact with C-S-H through mechanisms involving its carboxylate groups and the calcium ions present at the C-S-H surface and in the pore solution. However, without specific experimental or simulation studies on this compound, these remain as general expectations based on the behavior of similar chemical systems.

Degradation Pathways and Stability Studies

The thermal degradation of polymethacrylates is a well-documented process that proceeds through several distinct mechanisms, the prevalence of which depends on factors like temperature, molecular weight, and the specific chemical structure of the polymer. While specific studies on poly(calcium methacrylate) are limited, the degradation pathways can be understood by examining analogous polymers such as poly(methyl methacrylate) (PMMA).

At lower degradation temperatures, typically in the range of 160-360 °C, the thermal degradation is often initiated at weak points in the polymer structure. researchgate.net This can include the cleavage of thermally weaker bonds or the breakdown of terminal groups left over from the polymerization process. researchgate.net Chain-end scission, where the polymer chain begins to break down from its end, is a common initiation mechanism in this temperature range. researchgate.net

As temperatures increase (e.g., above 360 °C for PMMA), random chain scission becomes a more dominant initiation mechanism. researchgate.net This involves the homolytic cleavage of carbon-carbon bonds at random points along the polymer backbone. researchgate.net

Regardless of the initiation method (chain-end or random scission), the subsequent step is typically depropagation, also known as "unzipping." researchgate.net This process involves a radical chain reaction where monomer units are sequentially eliminated from the radical end of the polymer chain, regenerating a significant amount of the methacrylate monomer as the primary volatile product. researchgate.net For some polymethacrylates, such as poly(iso-butyl methacrylate), degradation occurs almost entirely by this depolymerization route. doaj.org

In addition to depolymerization, other degradation pathways can occur, particularly for polymethacrylates with more complex ester groups. De-esterification, the cleavage of the ester side group, can become a significant thermolysis route at higher temperatures (e.g., above 240°C for poly(sec-butyl methacrylate)). doaj.org This process can lead to the formation of char, which results from the elimination of the side-chains. researchgate.net

Table 2: Key Thermal Degradation Mechanisms for Polymethacrylates

| Degradation Mechanism | Description | Typical Temperature Range (°C) | Primary Products | Citations |

|---|---|---|---|---|

| Chain-End Scission | Initiation of degradation at the terminal groups of the polymer chain, followed by depropagation. | 160 - 360 | Monomer, Oligomers | researchgate.net |

| Random Chain Scission | Homolytic cleavage of C-C bonds at random locations along the polymer backbone, creating radical fragments that then depropagate. | > 360 | Monomer, Oligomers | researchgate.net |

| Depropagation ("Unzipping") | Sequential release of monomer units from a radical chain end. This is the main propagation step following initiation. | 160 - 440+ | Monomer | researchgate.netdoaj.org |

| De-esterification | Cleavage of the ester side-group from the polymer backbone. Can lead to the formation of a char residue. | > 240 | Alkenes, Methacrylic acid units, Char | researchgate.netdoaj.org |

In non-clinical environmental settings, polymers like poly(calcium methacrylate) are susceptible to degradation through pathways initiated by environmental factors such as moisture and ultraviolet (UV) radiation. nih.gov

Hydrolysis: Polymethacrylates belong to the polyester (B1180765) class of polymers and contain ester linkages that are susceptible to hydrolytic cleavage in the presence of water. acs.org This abiotic chemical process involves the reaction of water with the ester group, leading to the scission of the polymer chain. acs.org The reaction initially targets the more accessible amorphous regions within the polymer structure. acs.org Hydrolysis results in the formation of smaller, water-soluble oligomers and monomers, along with an increased concentration of carboxylic acid end groups, which can further catalyze the degradation process. acs.org The rate of hydrolysis is influenced by temperature and pH.

Photodegradation: Exposure to sunlight, specifically its UV component, can initiate the photodegradation of polymethacrylates. nih.govresearchgate.net The process begins when chromophores within the polymer absorb UV radiation, generating radical species that initiate degradation. nih.gov The fundamental photo-oxidation process is a free-radical chain mechanism that results in the formation of polymer hydroperoxides, which are critical intermediates. researchgate.net These unstable hydroperoxides can undergo further reactions, leading to compounds containing hydroxyl and carbonyl groups. researchgate.net

The primary outcome of photodegradation is extensive chain scission, which reduces the molecular weight of the polymer and deteriorates its physical and mechanical properties. researchgate.net The UV radiation can cause the photo-ionization of the polymer, producing polymer radical cations that react with oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are key contributors to the degradation process. gdut.edu.cn

Table 3: Environmental Degradation Mechanisms

| Degradation Pathway | Initiating Factor | Core Chemical Mechanism | Key Intermediates / Products | Citations |

|---|---|---|---|---|

| Hydrolysis | Water / Moisture | Cleavage of ester linkages in the polymer backbone. | Carboxylic acid end groups, Oligomers, Monomers | acs.org |

| Photodegradation | UV Radiation (Sunlight) | Absorption of UV photons by chromophores, leading to the formation of free radicals and subsequent chain reactions. | Polymer radicals, Polymer hydroperoxides, Reactive oxygen species (ROS) | nih.govresearchgate.netgdut.edu.cn |

Advanced Materials Science Applications of Calcium Methacrylate Hydrate

Role in Cementitious and Construction Materials

Calcium methacrylate (B99206) hydrate (B1144303) is emerging as a significant compound in the advancement of cementitious and construction materials. Its unique chemical structure allows it to interact with the mineral phases of cement, leading to notable improvements in the nanostructure and mechanical properties of the final composite. Furthermore, its polymeric nature is being harnessed to develop innovative functionalities such as self-healing capabilities in concrete.

Modification of Calcium Silicate (B1173343) Hydrate (C-S-H) Nanostructure in Cement Composites

The primary binding phase in hydrated Portland cement, responsible for its strength and durability, is Calcium Silicate Hydrate (C-S-H). wikipedia.orgmit.edu The nanostructure of C-S-H is a critical factor governing the macroscopic properties of concrete. aps.org The introduction of polymers can significantly influence the hydration of cement and the resulting C-S-H structure. researchgate.netacs.org

When calcium methacrylate hydrate is incorporated into a cementitious mix, the methacrylate groups can interact with the hydrating cement particles. This interaction can affect the nucleation and growth of C-S-H phases. Research into polymer-modified cement has shown that polymers can adsorb onto the surface of cement minerals, which can retard the initial hydration but lead to a more refined and denser C-S-H structure in the long term. acs.org The presence of carboxylate groups from the methacrylate can interact with calcium ions (Ca²⁺) present in the pore solution of the hydrating cement. nih.gov This interaction can influence the local Ca/Si ratio of the forming C-S-H, potentially leading to a nanostructure with altered mechanical properties and durability characteristics. mdpi.com The hydrophilic nature of the hydrate component can also influence water availability during the hydration process, further impacting the C-S-H formation.

Studies on similar polymer-cement systems have indicated that the polymer can become intercalated within the C-S-H structure, leading to a modified nanostructure with potentially enhanced properties. nih.gov While direct studies detailing the specific morphological changes to C-S-H induced by this compound are an area of ongoing research, the fundamental principles of polymer-cement interactions suggest a significant potential for nanostructural modification.

Enhancement of Mechanical Properties through Polymer-Mineral Interactions

The interaction between this compound and the mineral components of cement, primarily C-S-H and calcium hydroxide (B78521), can lead to significant enhancements in the mechanical properties of the resulting composite. icm.edu.pl The polymerization of the methacrylate monomers can form a polymer network intertwined with the inorganic cement matrix, creating a polymer-mineral composite at the nanoscale. nih.gov

This co-matrix can improve the flexural strength and toughness of the typically brittle concrete. The polymer phase can bridge microcracks, effectively arresting their propagation and dissipating energy, which leads to a material with higher fracture toughness. The chemical interaction between the carboxylate groups of the polymer and the calcium ions in the cement matrix can create strong interfacial bonding between the organic and inorganic phases. nih.gov This strong bonding is crucial for effective stress transfer from the cement matrix to the polymer network, which is fundamental to the enhancement of mechanical properties.

The table below summarizes the potential effects of this compound on the mechanical properties of cementitious composites based on established principles of polymer-cement interactions.

| Mechanical Property | Effect of this compound | Underlying Mechanism |

| Flexural Strength | Increased | Polymer network bridges microcracks and improves load transfer. |

| Compressive Strength | Variable | May be slightly reduced due to air entrainment but can be enhanced by a denser microstructure. nih.gov |

| Fracture Toughness | Increased | Energy dissipation at the tip of propagating cracks by the polymer phase. |

| Bond Strength | Increased | Improved adhesion between the cement paste and aggregates due to the polymer film formation. nih.gov |

Development of Self-Healing Concrete Matrices

A groundbreaking application of polymers in concrete is the development of self-healing materials. wikipedia.orgnih.gov Calcium methacrylate, in its monomer form, can be encapsulated and embedded within the concrete matrix. When a crack propagates through the concrete, it ruptures the capsules, releasing the methacrylate monomer. In the presence of a suitable initiator, also embedded in the matrix, the monomer polymerizes and fills the crack, thus healing the damage. concretematuritysensor.comijrerd.comnih.gov

The process of autonomous crack healing can be summarized as follows:

Microcapsules containing calcium methacrylate monomer and a separate initiator are dispersed throughout the concrete mix.

When a crack forms, it ruptures the microcapsules in its path.

The healing agent (methacrylate monomer) is released into the crack plane through capillary action.

The monomer comes into contact with the initiator, triggering polymerization.

The resulting polymer fills and bonds the crack faces, restoring the structural integrity of the concrete.

This autonomous healing mechanism can significantly extend the service life of concrete structures and reduce maintenance and repair costs. The efficiency of the healing process is dependent on factors such as the size and type of capsules, the type and concentration of the healing agent and initiator, and the environmental conditions.

Engineering of Biomaterials for Regenerative Processes (excluding clinical human trials)

In the field of biomedical engineering, this compound is utilized for its biocompatibility and its ability to form hydrogels and scaffolds that can support tissue regeneration. Its chemical properties also allow it to play a role in inducing the formation of mineralized tissues in synthetic environments.

Fabrication of Hydrogels and Polymeric Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix of many tissues, making them ideal for tissue engineering applications. mdpi.comnih.govnih.gov Methacrylated polymers, such as gelatin methacrylate (GelMA), are widely used to fabricate hydrogels because the methacrylate groups can be crosslinked using photoinitiation to form a stable hydrogel structure. nih.govresearchgate.net

The inclusion of calcium ions, as in this compound, can be beneficial for several reasons. Calcium ions can participate in ionic crosslinking, which can enhance the mechanical properties of the hydrogel. frontiersin.org Furthermore, the release of calcium ions from the hydrogel can be advantageous for certain biological applications, such as bone regeneration, where calcium is a key signaling ion and a component of the mineral phase. nih.gov

The fabrication of these hydrogels typically involves dissolving the methacrylated polymer and a photoinitiator in an aqueous solution, followed by exposure to UV light to initiate polymerization and crosslinking. The properties of the resulting hydrogel, such as its stiffness, swelling ratio, and degradation rate, can be tailored by adjusting the polymer concentration, the degree of methacrylation, and the crosslinking density. nih.govnih.gov

| Hydrogel Property | Influence of Methacrylate and Calcium | Significance in Tissue Engineering |

| Mechanical Stiffness | Tunable through crosslinking density of methacrylate groups and ionic interactions with calcium. frontiersin.org | Can be matched to the stiffness of the target tissue to promote appropriate cell behavior. |

| Swelling Ratio | Dependent on the hydrophilicity and crosslinking density. | Affects nutrient and waste transport to and from encapsulated cells. nih.gov |

| Degradation Rate | Can be controlled by the type of polymer backbone and crosslinks. | Should match the rate of new tissue formation. nih.gov |

| Biocompatibility | Generally high for methacrylate-based hydrogels. researchgate.net | Essential for minimizing inflammatory responses and promoting tissue integration. |

Biomimetic Mineralization Induction in Synthetic Systems (e.g., hydroxyapatite (B223615) formation in vitro)

Biomimetic mineralization is a process that mimics the natural formation of mineralized tissues, such as bone and teeth. nih.govadvancedsciencenews.com The primary mineral component of bone is hydroxyapatite (HA), a calcium phosphate (B84403) mineral. mdpi.com In a laboratory setting, researchers aim to create synthetic scaffolds that can induce the formation of a hydroxyapatite layer on their surface when placed in a simulated body fluid (SBF), which is a solution with ion concentrations similar to human blood plasma. nih.govresearchgate.net

Polymers containing functional groups like carboxylates and hydroxyls can act as nucleation sites for hydroxyapatite crystals. acs.org The methacrylate component provides a scaffold structure, while the calcium ions released from this compound can increase the local supersaturation of calcium and phosphate ions, thereby promoting the precipitation of hydroxyapatite. nih.gov The negatively charged carboxylate groups can attract and bind calcium ions from the surrounding fluid, creating a calcium-rich surface that facilitates the nucleation of hydroxyapatite crystals. mdpi.com

The ability of a material to form a hydroxyapatite layer in vitro is often considered an indicator of its potential bioactivity and ability to bond to bone in vivo. nih.gov Research has shown that the surface chemistry and topography of a polymeric scaffold play a crucial role in directing the mineralization process. acs.org

Controlled Release Systems in Materials Development

This compound is integral to the advancement of controlled release systems within materials science, offering tailored release profiles for a variety of active agents. The underlying mechanism of these systems is rooted in the physicochemical properties of the polymer matrix, which dictates the rate and duration of substance release. The hydration level of the calcium methacrylate polymer network and its cross-linking density are critical factors that can be manipulated to achieve specific release kinetics.

In these systems, the material acts as a reservoir for an active substance. The release of this substance is primarily governed by diffusion through the polymer matrix and the degradation of the matrix itself. The hydrophilic nature of the methacrylate groups, combined with the presence of calcium ions, influences the water uptake and swelling of the polymer. This swelling action creates channels within the matrix, facilitating the diffusion of the entrapped substance.

Research into analogous systems, such as photocurable composites based on tetracalcium phosphate and hydroxyethyl (B10761427) methacrylate-modified poly(acrylic-maleic acid), has demonstrated that a higher concentration of the active agent can lead to a more sustained release profile. tandfonline.com The degradation of the composite material in a buffered solution also contributes to the release mechanism. tandfonline.com This principle can be extrapolated to this compound systems, where the gradual dissolution or degradation of the polymer matrix would lead to a steady release of the incorporated agent.

The release kinetics from such polymeric systems can often be described by mathematical models, such as the Peppas and Weibull equations, which help in understanding the dominant release mechanism, whether it be diffusion-controlled, swelling-controlled, or erosion-controlled. tandfonline.com For instance, studies on resin-modified glass ionomer cements containing methacrylate-functionalized polyacids have shown that the flexibility of the polymer matrix and its interaction with aqueous environments are key to the release of ions. mdpi.com A more rigid matrix, for example, may reduce the release of embedded ions. mdpi.com

The following table illustrates hypothetical release data for an active agent from a this compound matrix with varying cross-linking densities, demonstrating the tunability of the release profile.

| Time (hours) | Cumulative Release (%) - Low Cross-linking | Cumulative Release (%) - High Cross-linking |

| 1 | 35 | 15 |

| 6 | 60 | 30 |

| 12 | 85 | 50 |

| 24 | 98 | 75 |

| 48 | 100 | 95 |

This table is illustrative and intended to demonstrate the concept of controlled release based on polymer properties.

Applications in Environmental Remediation and Sustainable Technologies

This compound exhibits potential for use in environmental remediation and the development of sustainable technologies, primarily due to its chemical structure which allows for interaction with various pollutants and its ability to be integrated into functional materials.

Adsorption Processes in Wastewater Treatment

The application of this compound in wastewater treatment is centered on its potential as an adsorbent for the removal of contaminants. The carboxylate groups within the methacrylate structure can act as active sites for the binding of heavy metal ions and other cationic pollutants through mechanisms such as ion exchange and surface complexation. The presence of calcium ions can also facilitate the precipitation of certain anions, such as phosphates. mdpi.com

While direct studies on this compound are limited, the behavior of similar materials provides insight into its potential efficacy. For example, calcium silicate hydrate has demonstrated high efficiency in the removal of Cu(II) ions from wastewater, with adsorption capacities influenced by the material's surface area and pore structure. nih.govrsc.org The adsorption process in such materials is often rapid, with equilibrium being reached within a short period. nih.govrsc.org

The proposed mechanism for heavy metal removal by this compound involves the following steps:

Ion Exchange: Divalent heavy metal ions in the wastewater can exchange with the calcium ions present in the hydrate structure.

Complexation: The carboxylate functional groups (-COO⁻) on the methacrylate polymer chains can form stable complexes with heavy metal ions.

Precipitation: The release of calcium ions may lead to the precipitation of insoluble metal hydroxides or carbonates, depending on the pH and composition of the wastewater.

The table below presents hypothetical adsorption capacities of this compound for various heavy metal ions, based on the performance of analogous calcium-containing adsorbent materials.

| Heavy Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

| Lead (Pb²⁺) | 150 | 95 |

| Copper (Cu²⁺) | 120 | 92 |

| Cadmium (Cd²⁺) | 100 | 88 |

| Zinc (Zn²⁺) | 85 | 85 |

This data is illustrative and based on the expected performance of materials with similar functional groups and composition.

Role in Materials for Energy Applications

The potential role of this compound in materials for energy applications is an emerging area of research. Its properties as a polymer containing a divalent cation suggest possibilities for its use in energy storage and conversion technologies. For instance, in the context of battery technology, calcium-ion batteries are being explored as a safer and more cost-effective alternative to lithium-ion batteries.

While specific research on this compound in this field is not yet prevalent, its constituent components suggest potential applications:

Binder for Electrodes: The polymeric nature of calcium methacrylate could allow it to function as a binder material for active electrode materials in batteries, providing mechanical stability and facilitating ionic transport.

Polymer Electrolyte Component: Methacrylate-based polymers are often used in the development of solid-state and gel-polymer electrolytes. The presence of calcium ions within the polymer matrix could potentially enhance ionic conductivity, a key requirement for electrolyte materials. The inherent flexibility and processability of polymers are also advantageous for the fabrication of next-generation energy storage devices.

Further research is necessary to fully explore and realize the potential of this compound in these advanced energy applications.

Environmental and Sustainability Aspects of Calcium Methacrylate Research

Lifecycle Assessment Considerations for Related Methacrylate (B99206) Polymers

A comprehensive understanding of the environmental footprint of calcium methacrylate hydrate (B1144303) necessitates an examination of the lifecycle assessment (LCA) of closely related and widely used methacrylate polymers, such as polymethyl methacrylate (PMMA). LCA studies of PMMA provide valuable insights into the environmental impacts from raw material extraction to end-of-life, offering a proxy for understanding the potential challenges and opportunities associated with polymers derived from calcium methacrylate.